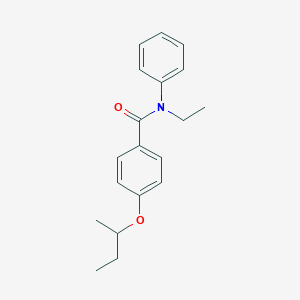![molecular formula C21H24N2O4S B250455 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is a promising drug candidate for the treatment of various types of cancer and autoimmune diseases.
作用机制
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by selectively inhibiting the activity of BTK, ITK, and TCR signaling, which are key regulators of immune cell function. By blocking these kinases, this compound prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation. This compound also enhances the activity of natural killer cells, which play a critical role in the immune response against cancer and viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In addition, this compound has a favorable safety profile, with no significant adverse effects observed in clinical trials. This compound is well-tolerated by patients and has shown promising efficacy in early-phase clinical trials for the treatment of various types of cancer and autoimmune diseases.
实验室实验的优点和局限性
The advantages of using 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potent and selective inhibition of BTK, ITK, and TCR signaling, its favorable safety profile, and its ability to enhance the activity of natural killer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process, its high cost, and its limited availability.
未来方向
There are several potential future directions for the development of 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to optimize the synthesis process to improve the yield and purity of the product. Another direction is to explore the use of this compound in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance. Additionally, further clinical trials are needed to determine the optimal dosing and treatment duration of this compound for the treatment of various types of cancer and autoimmune diseases. Finally, the development of novel BTK inhibitors with improved potency and selectivity may provide new opportunities for the treatment of cancer and autoimmune diseases.
合成方法
The synthesis of 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of the key intermediate 4-(tetrahydro-2-furanylmethoxy)benzoic acid, the coupling of the intermediate with 4-amino-5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and the final conversion of the resulting product to the amide form. The synthesis process is complex and requires careful optimization to achieve high yields and purity.
科学研究应用
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer and autoimmune diseases. In vitro and in vivo studies have shown that this compound inhibits the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling. These kinases play important roles in the development and progression of cancer and autoimmune diseases, making them attractive targets for drug development.
属性
分子式 |
C21H24N2O4S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c22-19(24)18-16-5-1-2-6-17(16)28-21(18)23-20(25)13-7-9-14(10-8-13)27-12-15-4-3-11-26-15/h7-10,15H,1-6,11-12H2,(H2,22,24)(H,23,25) |
InChI 键 |
XHIHKEPIGAKSSE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4)C(=O)N |
规范 SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)

![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)

![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

